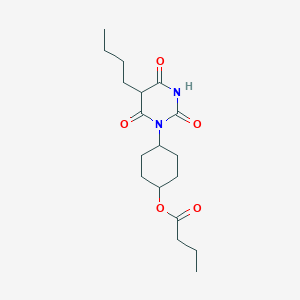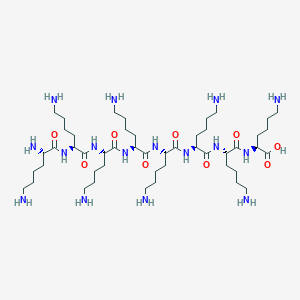![molecular formula C10H15NO2 B14698651 2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane CAS No. 20440-73-7](/img/structure/B14698651.png)
2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane is a chemical compound with a unique bicyclic structure. It is known for its interesting chemical properties and potential applications in various fields of scientific research. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system with a nitromethylidene group attached, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane typically involves the reaction of 2,2-dimethylbicyclo[2.2.1]heptan-3-one with nitromethane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the nitromethylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro compounds.
Reduction: The nitromethylidene group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitromethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the bicyclo[2.2.1]heptane ring.
Reduction: Amino derivatives of the bicyclo[2.2.1]heptane ring.
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane involves its interaction with molecular targets through its nitromethylidene group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane: Similar structure but lacks the nitromethylidene group.
Camphene: A bicyclo[2.2.1]heptane derivative with different substituents.
Norbornane: Another bicyclic compound with a similar ring system but different functional groups.
Uniqueness
2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane is unique due to the presence of the nitromethylidene group, which imparts distinct chemical reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
20440-73-7 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2,2-dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H15NO2/c1-10(2)8-4-3-7(5-8)9(10)6-11(12)13/h6-8H,3-5H2,1-2H3 |
InChI Key |
YSRRDKSJZLZZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1=C[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


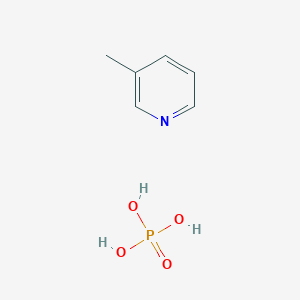
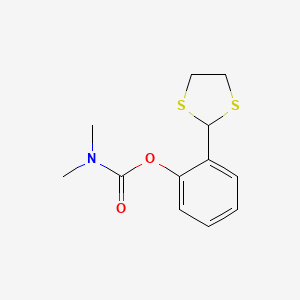
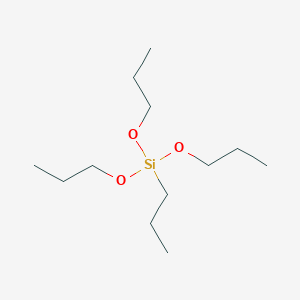

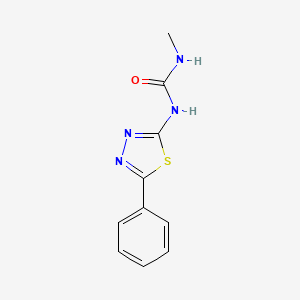
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
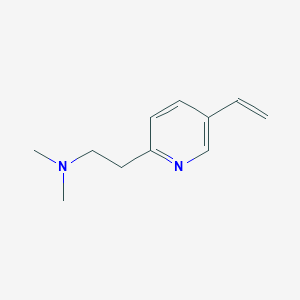
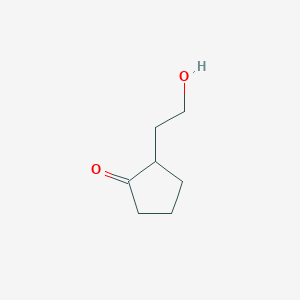
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
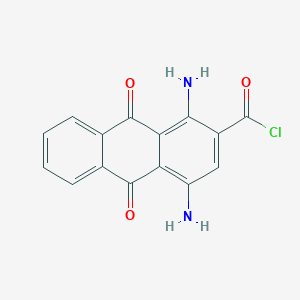
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
